molecular formula C18H24ClNO B3086039 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158461-42-7

{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride

Cat. No. B3086039
CAS RN: 1158461-42-7
M. Wt: 305.8 g/mol
InChI Key: FYBHIAUGTIICFW-UHFFFAOYSA-N
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Description

The compound “{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride” is a complex organic molecule. It contains a benzene ring (phenyl group), an ether group (benzyloxy), an amine group, and a butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage (benzyloxy), the attachment of the butyl group, and the introduction of the amine group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The benzene ring and the ether group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, while the ether group could be cleaved under acidic conditions . The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its overall stability and possibly its solubility in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications: Derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity. For instance, N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Catalysis and Organic Synthesis

  • Catalytic Applications: Research on compounds with benzylamine functionalities includes their use in catalytic processes. For example, Ir-catalyzed allylic aminations leading to high enantioselectivity in the synthesis of cyclic beta-amino alcohol derivatives highlight the relevance of such structures in synthetic organic chemistry, potentially offering routes to synthesize complex molecules including pharmaceuticals (Lee et al., 2007).

Material Science and Polymerization

  • Polymerization Catalysts: The structural motif of benzylamine derivatives is also explored in the context of polymerization. Lanthanide complexes with benzoxazine-functionalized amine ligands have shown efficacy in the ring-opening polymerization of cyclic esters, presenting a method to synthesize polymers with potential applications in biodegradable materials and drug delivery systems (Liang et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition: Amine derivatives have been assessed for their performance as corrosion inhibitors on mild steel in acidic media. The protective film formation by these compounds on the steel surface highlights their utility in industrial applications where corrosion resistance is crucial (Boughoues et al., 2020).

Photocatalytic Properties

  • Photocatalytic Applications: Coordination polymers based on amine derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants like methylene blue in water, underscoring their potential in environmental remediation and sustainable chemistry applications (Cheng et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical drug, its mechanism of action could involve interactions with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it has biological activity .

properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHIAUGTIICFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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